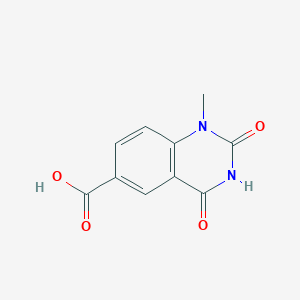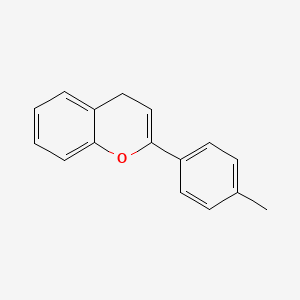
1,2,3-Trimethyl-5-(pyrrolidin-2-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trimethyl-5-(pyrrolidin-2-yl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a pyrrolidine ring attached to the indole core, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-5-(pyrrolidin-2-yl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of Methyl Groups: Methyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Attachment of Pyrrolidine Ring: The pyrrolidine ring can be attached via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the indole core.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.
化学反应分析
Types of Reactions
1,2,3-Trimethyl-5-(pyrrolidin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2,3-Trimethyl-5-(pyrrolidin-2-yl)-1H-indole would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
1-Methyl-1H-indole: Lacks the pyrrolidine ring and additional methyl groups.
2,3-Dimethylindole: Similar indole core but different substitution pattern.
5-(Pyrrolidin-2-yl)-1H-indole: Lacks the three methyl groups.
Uniqueness
1,2,3-Trimethyl-5-(pyrrolidin-2-yl)-1H-indole is unique due to the specific combination of the indole core, three methyl groups, and the pyrrolidine ring. This unique structure may impart distinct chemical and biological properties compared to other indole derivatives.
属性
分子式 |
C15H20N2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC 名称 |
1,2,3-trimethyl-5-pyrrolidin-2-ylindole |
InChI |
InChI=1S/C15H20N2/c1-10-11(2)17(3)15-7-6-12(9-13(10)15)14-5-4-8-16-14/h6-7,9,14,16H,4-5,8H2,1-3H3 |
InChI 键 |
MKYUDAKCTDTRAL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C2=C1C=C(C=C2)C3CCCN3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11881245.png)







![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)



